Methyl 2-(3-ethoxyphenyl)acetate
Description
Methyl 2-(3-ethoxyphenyl)acetate is an aromatic ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. It is synthesized via a two-step process: (1) condensation of 3-ethoxyphenylacetic acid with methanol under acidic conditions, followed by (2) hydrolysis using lithium hydroxide (LiOH) in tetrahydrofuran (THF) to yield intermediates for further reactions . The compound exists as an oily liquid at room temperature, as confirmed by its ¹H and ¹³C NMR spectra, which show characteristic signals for the ethoxy group (δ 4.03 ppm, q) and ester carbonyl (δ 172.0 ppm) . Its primary application lies in pharmaceutical synthesis, particularly as a precursor for tetrazole-based Free Fatty Acid Receptor 2 (FFAR2) antagonists .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-(3-ethoxyphenyl)acetate |
InChI |
InChI=1S/C11H14O3/c1-3-14-10-6-4-5-9(7-10)8-11(12)13-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
QGYXFRVODXAEPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The 3-ethoxy substituent on the phenyl ring distinguishes Methyl 2-(3-ethoxyphenyl)acetate from analogs. Key comparisons include:
Alkoxy Substituents
Methyl 2-(3-methoxyphenyl)acetate
- Substituent : 3-methoxy (-OCH₃).
- Formula : C₁₀H₁₂O₃; MW : 180.20 g/mol.
- Properties : Smaller alkoxy group reduces steric hindrance and lipophilicity compared to ethoxy. Likely lower boiling point due to reduced molecular weight.
Ethyl 2-(3-(benzyloxy)phenyl)acetate
Electron-Withdrawing Substituents
Methyl 2-(3-chlorophenyl)acetate
Methyl 2-(3-(trifluoromethyl)phenyl)acetate
Variations in the Ester Group
Ethyl vs. Methyl Esters
- Ethyl 2-(3-ethoxyphenyl)acetate
β-Keto Esters
- Methyl 2-phenylacetoacetate Structure: Contains a β-keto group (-COCH₂COOCH₃). Formula: C₁₁H₁₂O₃; MW: 192.20 g/mol. Properties: The β-keto group enables keto-enol tautomerism, making it reactive in Claisen condensations. Used as a precursor in amphetamine synthesis .
Functional Group Modifications
- Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride Substituents: 3-fluoro (-F) and amino (-NH₂). Formula: C₉H₁₁FNO₂·HCl; MW: 219.64 g/mol. Properties: The amino group introduces basicity, while fluorine enhances metabolic stability. The hydrochloride salt improves aqueous solubility .
- Methyl 2-(3-chlorophenyl)-2-hydroxyacetate Substituents: 3-chloro (-Cl) and hydroxyl (-OH). Formula: C₉H₉ClO₃; MW: 200.62 g/mol. Properties: The hydroxyl group facilitates hydrogen bonding, increasing solubility in polar solvents. Potential use in chiral synthesis .
Data Table: Key Properties of this compound and Analogs
Q & A
Basic: What are the optimal synthetic routes for Methyl 2-(3-ethoxyphenyl)acetate, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis typically involves esterification of 3-ethoxyphenylacetic acid with methanol under acid catalysis. Key steps include:
- Catalyst Selection : Use sulfuric acid or p-toluenesulfonic acid (PTSA) to enhance reaction efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) improve miscibility of reactants.
- Temperature Control : Maintain 60–80°C to balance reaction rate and minimize side reactions.
- Flow Microreactor Systems : These systems enhance mixing and heat transfer, improving yield and reducing reaction time compared to batch processes .
Post-synthesis, purification via fractional distillation or preparative HPLC ensures >95% purity.
Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
Key techniques include:
- Spectroscopy :
- NMR : H and C NMR confirm the ester group (δ ~3.7 ppm for methoxy, δ ~4.2 ppm for ethoxy) and aromatic protons.
- FT-IR : Peaks at ~1740 cm (ester C=O) and ~1250 cm (C-O-C).
- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles (e.g., C-O bond ~1.43 Å in the ester group) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 209.12).
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictions often arise from varying substituent effects or assay conditions. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Compare derivatives with modified functional groups (e.g., replacing ethoxy with methoxy or chloro groups) to isolate activity drivers .
- Dose-Response Assays : Use in vitro models (e.g., enzyme inhibition assays) to establish EC values under standardized conditions.
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., COX-2 for anti-inflammatory activity) .
Example: A 3-chloro substituent may enhance enzyme inhibition by 30% compared to ethoxy, as seen in similar phenylacetate derivatives .
Advanced: What experimental design considerations are critical for studying the stability of this compound under varying pH and temperature?
Methodological Answer:
- Degradation Kinetics : Use HPLC to monitor decomposition rates at pH 2–12 and temperatures 25–80°C.
- Accelerated Stability Testing : Apply Arrhenius equation to extrapolate shelf life at 25°C from high-temperature data.
- Protective Strategies :
Advanced: How can researchers address challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
- Solvent Screening : Test mixtures of ethanol/water or acetonitrile/dichloromethane to optimize crystal growth.
- Seeding Techniques : Introduce microcrystals from similar compounds (e.g., methyl 2-(4-methoxyphenyl)acetate) to induce nucleation.
- Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts.
SHELX programs (e.g., SHELXL) refine disordered ethoxy groups by partitioning occupancy (e.g., 53.7% vs. 46.3% for alternative conformers) .
Basic: What are the key physicochemical properties of this compound, and how do they influence reactivity?
Methodological Answer:
- LogP : ~2.1 (predicted via ChemDraw), indicating moderate lipophilicity for membrane permeability.
- pKa : Ester group pKa ~-2; stable under physiological pH but hydrolyzes in strong acids/bases.
- Hydrogen Bonding : Ethoxy and ester groups act as hydrogen-bond acceptors, influencing solubility in polar solvents .
Advanced: How can computational methods predict the biological targets of this compound derivatives?
Methodological Answer:
- Pharmacophore Modeling : Identify essential features (e.g., aromatic ring, ester group) using Schrödinger Phase.
- Machine Learning : Train models on databases like ChEMBL to predict targets (e.g., kinases or GPCRs).
- MD Simulations : GROMACS simulates binding stability over 100 ns trajectories, assessing interactions like π-π stacking with tyrosine residues .
Example: A derivative with a nitro group showed 40% higher predicted affinity for bacterial dihydrofolate reductase .
Basic: What are the common impurities in this compound synthesis, and how are they quantified?
Methodological Answer:
- Byproducts : Unreacted 3-ethoxyphenylacetic acid (<1%) and methyl esters of side-chain oxidized products.
- Analytical Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
